molecular formula C21H22F3N7O B2579288 N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1115970-82-5

N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2579288
CAS No.: 1115970-82-5
M. Wt: 445.45
InChI Key: YNORIURIKQBTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocyclic system known for its pharmacological relevance. The structure is further modified with:

  • N-butyl-N-methylamine at position 6, which enhances lipophilicity and may influence metabolic stability.
  • A 1,2,4-oxadiazole ring at position 3, substituted with a 4-(trifluoromethyl)phenyl group. The oxadiazole moiety contributes to π-π stacking interactions in biological targets, while the trifluoromethyl group improves electronegativity and resistance to oxidative metabolism.
  • A two-carbon ethyl linker bridging the triazolopyridazine and oxadiazole rings, optimizing spatial arrangement for target binding.

Properties

IUPAC Name

N-butyl-N-methyl-3-[2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N7O/c1-3-4-13-30(2)18-10-9-16-26-27-17(31(16)28-18)11-12-19-25-20(29-32-19)14-5-7-15(8-6-14)21(22,23)24/h5-10H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNORIURIKQBTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole intermediate, which is synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The triazolopyridazine core is then constructed via a series of condensation reactions involving hydrazines and diketones. The final step involves the alkylation of the triazolopyridazine intermediate with N-butyl-N-methylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Core Structure Substituent at Oxadiazole/Other Positions Biological Activity/Notes Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin-6-amine Oxadiazole: 4-(trifluoromethyl)phenyl Presumed kinase/enzyme inhibition N/A
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine [1,2,4]Triazolo[4,3-b]pyridazin-6-amine Oxadiazole: 3-methylphenyl Reduced electronegativity vs. trifluoromethyl
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine [1,2,4]Triazolo[4,3-b]pyridazin-6-amine Triazolo: CF₃; Amine: 3-phenylpropyl Enhanced lipophilicity
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazin-8-amine Amine: 4-chlorophenethyl; Methyl at C6 Synthetic intermediate
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazin-8-amine Amine: 4-methoxybenzyl; Methyl at C6 Methoxy group improves solubility

Key Observations:

Oxadiazole Substitution: The target compound’s 4-(trifluoromethyl)phenyl group on oxadiazole (vs. 3-methylphenyl in ) likely enhances binding affinity due to stronger electron-withdrawing effects and steric bulk. Trifluoromethyl groups are known to improve metabolic stability and membrane permeability compared to alkyl substituents .

4-Chlorophenethyl and 4-methoxybenzyl groups () demonstrate how polar substituents modulate solubility and intermolecular interactions.

Triazolo Ring Modifications :

  • The trifluoromethyl group directly on the triazolo ring () may alter electronic distribution, impacting binding to charged active sites.

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s N-butyl-N-methyl and trifluoromethyl groups likely result in higher LogP compared to analogues with polar substituents (e.g., 4-methoxybenzyl in ).
  • Solubility : Bulky hydrophobic groups (e.g., 3-phenylpropyl in ) may reduce aqueous solubility, whereas smaller amines (e.g., methyl in ) improve it.

Biological Activity

N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological properties. The presence of a trifluoromethyl group and the oxadiazole moiety are particularly noteworthy due to their roles in enhancing biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

  • Anticancer Activity : Compounds containing oxadiazoles have shown promising results against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have been reported to inhibit the growth of human colon adenocarcinoma and other cancer types with IC50 values in the micromolar range .
  • Inhibition of Kinases : The triazole and pyridazine components may contribute to the inhibition of specific kinases involved in cancer progression. This mechanism is critical for developing targeted cancer therapies .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

Activity Compound Class IC50 (µM) Target
Anticancer1,2,4-Oxadiazole Derivatives0.1 - 10Various cancer cell lines
Kinase InhibitionTriazole Derivatives0.05 - 5ABL Kinase
AntimicrobialOxadiazole Compounds0.5 - 15Bacterial and fungal pathogens

Case Studies

  • Anticancer Efficacy : A study investigated the effects of an oxadiazole derivative against human lung adenocarcinoma cells. The compound demonstrated an IC50 value of 6 µM, indicating substantial cytotoxicity and potential for further development as an anticancer agent .
  • Kinase Inhibition Profile : In a comparative analysis, a related triazole compound was found to inhibit ABL kinase with an IC50 of 12 nM, showcasing its potential as a selective inhibitor in targeted therapy for BCR-ABL positive leukemias .

Research Findings

Recent literature has highlighted the following findings regarding the biological activity of compounds similar to this compound:

  • Selectivity and Potency : Many derivatives exhibit high selectivity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Pharmacokinetic Profiles : Compounds have shown favorable pharmacokinetic properties including good oral bioavailability and metabolic stability, which are essential for drug development processes .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how are they addressed?

  • Methodology : Synthesis involves multi-step protocols, including cyclization reactions for the oxadiazole and triazolopyridazine moieties. For example, oxadiazole rings are typically formed via cyclization of acyl hydrazides with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or EDCI) . The triazolopyridazine core may require [3+2] cycloaddition between nitriles and hydrazines. Challenges include regioselectivity control and purification of intermediates. High-performance liquid chromatography (HPLC) and silica gel chromatography are critical for isolating pure intermediates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, characteristic shifts for trifluoromethyl groups appear at ~110-120 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in triazolopyridazine derivatives .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Use recombinant proteins (e.g., BRD4 bromodomains) to measure IC₅₀ values via fluorescence polarization or AlphaScreen .
  • Cell-based assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MV4-11 leukemia) using MTT or CellTiter-Glo .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against specific targets (e.g., BRD4)?

  • Methodology :

  • Fragment-based design : Modify substituents on the triazolopyridazine core (e.g., N-alkyl vs. aryl groups) to enhance binding to acetylated lysine pockets .
  • Bivalent inhibitors : Attach a second pharmacophore (e.g., piperazine derivatives) to exploit dual binding sites, as seen in AZD5153, which improved BRD4 inhibition 100-fold .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize synthetic targets .

Q. What strategies resolve contradictions in biological data across different studies (e.g., divergent IC₅₀ values)?

  • Methodology :

  • Assay standardization : Control variables such as ATP concentration (for kinase assays) or cell passage number .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or CETSA (cellular thermal shift assay) for target engagement .

Q. How are pharmacokinetic properties (e.g., bioavailability, metabolic stability) optimized for in vivo studies?

  • Methodology :

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as demonstrated for DPP-IV inhibitors .
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., N-methyl groups) and block metabolism via fluorination or steric hindrance .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy?

  • Methodology :

  • Xenograft models : Test antitumor activity in immunocompromised mice (e.g., HCT116 colon cancer) with daily oral dosing. Monitor tumor volume and biomarkers (e.g., c-Myc downregulation) .
  • Pharmacodynamic markers : Measure target modulation in blood/tissue via ELISA or Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.